potassium cresolate

Catalog No.
S1797378
CAS No.
12002-51-6
M.F
C7H7KO
M. Wt
146.22818
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
potassium cresolate

CAS Number

12002-51-6

Product Name

potassium cresolate

Molecular Formula

C7H7KO

Molecular Weight

146.22818

Potassium cresolate is a potassium salt derived from cresolic acid, which is a methyl-substituted phenol. It exists in various isomeric forms, including potassium para-cresolate, potassium ortho-cresolate, and potassium meta-cresolate, each differing by the position of the methyl group on the aromatic ring. These compounds are typically produced through the reaction of cresols with potassium hydroxide. Potassium cresolate exhibits properties typical of phenolic compounds, such as strong nucleophilicity and the ability to act as a base.

Due to its nucleophilic nature. Notably:

  • Nucleophilic Substitution: Potassium cresolate can react with alkyl halides to form ethers or substituted phenols.
  • Acylation: It can undergo acylation reactions, where it reacts with acid chlorides to form esters.
  • Condensation Reactions: Potassium cresolate can be used as a reagent in condensation reactions, such as the synthesis of dibenz[b,e]oxepins through cyclization processes involving phtalide and other intermediates .

These reactions highlight its versatility in organic synthesis.

Research indicates that potassium cresolate and its derivatives possess significant biological activities. They have been studied for their antipathogenic properties, showing efficacy against various pathogens. For instance, certain derivatives have demonstrated antimicrobial activity against bacteria and fungi, making them potential candidates for pharmaceutical applications .

Additionally, potassium cresolate has been investigated for its role in inhibiting pathogenic biofilms, which is crucial in treating chronic infections where biofilms form protective barriers against antibiotics .

The synthesis of potassium cresolate typically involves the following methods:

  • Direct Reaction with Potassium Hydroxide: Cresols are treated with potassium hydroxide in an aqueous or organic solvent (e.g., xylene) to form the corresponding potassium cresolate. This method allows for the isolation of various isomers depending on the starting material used.
  • Azeotropic Distillation: In some cases, azeotropic distillation is employed to remove water formed during the reaction, thus driving the reaction towards completion .
  • Reflux Techniques: The reaction mixture may be refluxed to enhance the interaction between reactants and facilitate the formation of potassium cresolate .

Potassium cresolate finds applications across various fields:

  • Agriculture: It is used as an active ingredient in certain herbicides and fungicides due to its antimicrobial properties.
  • Pharmaceuticals: Its derivatives are explored for potential use in developing new antimicrobial agents.
  • Industrial Chemistry: Potassium cresolate serves as a precursor in synthesizing various organic compounds, including polymers and fine chemicals.

Studies on potassium cresolate interactions reveal its ability to form complexes with various substrates. For example:

  • In nucleophilic substitution reactions, it forms stable complexes with electrophiles, enhancing reaction rates.
  • Interaction studies using computational methods have shown that potassium ions can exist as free ions or part of phenolate complexes during reactions, influencing reaction pathways and mechanisms .

These interactions are crucial for understanding its reactivity and potential applications in synthesis.

Potassium cresolate shares similarities with other phenolic compounds but exhibits unique characteristics due to its specific structure and reactivity. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Potassium phenolateMonohydroxy phenolBasicity and nucleophilicity
Sodium cresolateMethyl-substituted phenolSimilar reactivity but different solubility
Potassium ortho-cresolateOrtho-substituted phenolDifferent biological activity profile
Potassium meta-cresolateMeta-substituted phenolVarying reactivity compared to para-form

The uniqueness of potassium cresolate lies in its specific methyl substitution pattern and resultant chemical behavior, making it particularly useful in targeted

Alkaline Neutralization of Cresolic Acids

The primary synthetic route for potassium cresolate involves the direct neutralization of cresolic acids with potassium hydroxide [1] [18]. This fundamental acid-base reaction represents the most straightforward and widely employed method for producing potassium phenolates in industrial settings [22]. The reaction proceeds through the deprotonation of the phenolic hydroxyl group, forming a water-soluble potassium salt and water as a byproduct [31] [36].

The general reaction mechanism involves the phenolic compound acting as a weak acid, with the potassium hydroxide serving as the neutralizing base [4] [31]. The resulting potassium cresolate exhibits enhanced solubility in aqueous media compared to the parent cresol compound, making it suitable for various industrial applications [3] [5].

Reaction Kinetics of Cresols with Potassium Hydroxide

The kinetic behavior of cresol neutralization with potassium hydroxide follows established patterns observed in phenolic acid-base reactions [32] [33]. Research has demonstrated that the reaction exhibits second-order kinetics, being first-order in both the cresol concentration and the hydroxide ion concentration [33]. The rate constant for phenolic neutralization reactions varies significantly depending on the specific cresol isomer and reaction conditions [33].

Table 1: Reaction Kinetic Parameters for Cresol-Potassium Hydroxide Systems

Parametero-Cresolm-Cresolp-CresolReference
Rate Constant (M⁻¹s⁻¹)8.46 × 10¹1.52 × 10²2.71 × 10⁴ [33]
Activation Energy (kJ/mol)45.242.838.6 [6]
pH Optimum11.5-12.011.8-12.212.0-12.5 [32]
Temperature Range (°C)20-8020-8020-80 [6]

The reaction kinetics are significantly influenced by the electron-donating properties of the methyl substituent on the aromatic ring [33]. The para-isomer demonstrates the highest reactivity due to the enhanced electron density at the phenolic oxygen, facilitating more rapid deprotonation [32] [33]. Studies have shown that the rate constant increases with temperature following Arrhenius behavior, with activation energies ranging from 38.6 to 45.2 kilojoules per mole depending on the cresol isomer [6].

The effect of solution pH on reaction kinetics reveals optimal conditions at pH values between 11.5 and 12.5, where the hydroxide ion concentration is sufficient to drive complete neutralization while avoiding excessive alkalinity that might lead to side reactions [32]. The proximity of the solution pH to the phenol pKa value of approximately 10.0 creates favorable conditions for proton transfer mechanisms [32].

Solvent-Mediated Synthesis Optimization

Solvent selection plays a crucial role in optimizing potassium cresolate synthesis, particularly in industrial applications where water removal and product purification are essential considerations [1] [22]. The use of organic solvents facilitates azeotropic distillation processes that enable the continuous removal of water formed during the neutralization reaction [1] [26].

Xylene has emerged as the preferred solvent system for large-scale potassium cresolate synthesis due to its favorable azeotropic properties with water [1] [27]. The experimental procedure involves dissolving the cresol in xylene, followed by the addition of potassium hydroxide and subsequent reflux conditions that promote water removal through azeotropic distillation [1]. This approach results in the precipitation of anhydrous potassium cresolate at the bottom of the reaction vessel [1].

Table 2: Solvent System Performance in Potassium Cresolate Synthesis

SolventBoiling Point (°C)Water Azeotrope (°C)Yield (%)Purity (%)Reference
Xylene138-14494.59899.2 [1]
Toluene110.684.19598.8 [22]
Benzene80.169.39298.5 [22]
Chlorobenzene131.790.29699.0 [27]

The optimization of solvent-mediated synthesis involves careful control of reaction temperature, typically maintained between 30°C and 80°C to ensure efficient water removal while preventing thermal decomposition of the product [2] [22]. The reaction mixture is refluxed until water removal is complete, as indicated by the cessation of distillate formation [1]. The resulting potassium cresolate precipitate can be isolated and purified through conventional crystallization techniques [1].

Alternative organic solvents, including toluene and chlorobenzene, have been investigated for their effectiveness in solvent-mediated synthesis [21] [27]. Toluene systems demonstrate good performance with yields of 95% and purity levels of 98.8%, while chlorobenzene offers advantages in terms of higher boiling point and improved water separation characteristics [21] [27]. The choice of solvent ultimately depends on specific process requirements, including desired purity levels, reaction scale, and downstream processing considerations [22].

Halogenated Derivatives: Potassium p-Chloro-m-Cresolate

Potassium p-chloro-m-cresolate represents an important halogenated derivative of potassium cresolate, synthesized through the alkaline neutralization of 4-chloro-3-methylphenol with potassium hydroxide [5] [37]. This compound exhibits distinct physicochemical properties that distinguish it from non-halogenated analogues and expand its utility in specialized applications [5] [38].

The synthesis of potassium p-chloro-m-cresolate follows established protocols for phenolate formation, involving the reaction of 4-chloro-3-methylphenol with potassium hydroxide in aqueous or organic media [5]. The presence of the chlorine substituent in the para position relative to the hydroxyl group influences both the electronic properties of the aromatic ring and the resulting salt's characteristics [37] [40].

Table 3: Physicochemical Properties of Potassium p-Chloro-m-Cresolate

PropertyValueUnitsReference
Molecular FormulaC₇H₆ClKO- [37] [38]
Molecular Weight180.67g/mol [37] [38]
Melting Point63-65°C [5]
Boiling Point235°C [37]
Water Solubility (20°C)4g/L [5]
pH (1 g/L solution)6.5- [5]
LogP2.79- [37]
Flash Point93.4°C [37]

The chlorine substituent significantly affects the compound's solubility characteristics and thermal stability compared to unsubstituted potassium cresolate [5] [37]. The water solubility of 4 grams per liter at 20°C represents a moderate solubility profile, while the pH of 6.5 for a 1 gram per liter solution indicates the weakly acidic nature inherited from the parent phenolic compound [5].

The synthesis optimization for potassium p-chloro-m-cresolate requires careful attention to reaction conditions, as the electron-withdrawing chlorine substituent affects the reactivity of the phenolic hydroxyl group [40]. The reaction typically proceeds under milder conditions compared to unsubstituted cresols, with complete neutralization achieved at lower temperatures and shorter reaction times [40] [43].

Industrial preparation methods for potassium p-chloro-m-cresolate often employ continuous flow processes to ensure consistent product quality and minimize formation of side products [43]. The reaction is typically conducted in aqueous media with careful pH control to prevent hydrolysis of the chlorine substituent under highly alkaline conditions [43].

Large-Scale Production Protocols and Purity Control

Large-scale production of potassium cresolate requires sophisticated process control systems to ensure consistent product quality and minimize impurities [15] [16]. Industrial protocols typically employ continuous or semi-continuous reactor systems with automated monitoring of key process parameters including temperature, pH, and reagent addition rates [16] [21].

The standard industrial process begins with the preparation of a potassium hydroxide solution of specified concentration, typically ranging from 20% to 40% by weight [18] [21]. The cresol feedstock is introduced at controlled rates to maintain optimal reaction stoichiometry, with typical molar ratios of potassium hydroxide to cresol ranging from 1.0:1 to 1.1:1 to ensure complete neutralization [18] [21].

Table 4: Industrial Production Parameters for Potassium Cresolate

ParameterSpecificationRangeControl MethodReference
Reaction Temperature55-65°C±2°CAutomated heating/cooling [21]
pH Control12.0-12.5±0.2Continuous monitoring [18]
Residence Time2-4 hours±0.5 hoursFlow rate control [16]
KOH:Cresol Ratio1.05:1±0.02Mass flow controllers [21]
Water Content<0.15%±0.05%Azeotropic distillation [22]

Purity control in large-scale production involves multiple analytical checkpoints throughout the manufacturing process [45] [46]. Raw material specifications require cresol purity of at least 99.5% with specific limits on isomeric impurities and trace metal content [16] [21]. The potassium hydroxide must meet pharmaceutical or technical grade specifications with minimal carbonate content to prevent formation of unwanted byproducts [18].

Quality control protocols include real-time monitoring of reaction progress through pH measurement and periodic sampling for quantitative analysis [45] [48]. High-performance liquid chromatography serves as the primary analytical method for determining product purity and identifying potential impurities [47]. Typical specifications require potassium cresolate purity of 98.5% minimum, with individual impurities not exceeding 0.5% [16].

The purification process typically involves crystallization from aqueous solution followed by washing with cold water to remove excess potassium hydroxide and other water-soluble impurities [20] [47]. Vacuum drying at temperatures below 60°C ensures removal of residual moisture while preventing thermal decomposition [16] [22]. Final product specifications include moisture content below 0.15%, total alkalinity within specified limits, and absence of heavy metal contaminants [16] [45].

Dates

Last modified: 07-20-2023

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